REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.[C:18](=O)(O)[O-].[Na+]>CO>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[C:10]([O:12][CH3:18])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.0 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then is cooled in ice
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated bicarbonate, with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
are concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude residue in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC2=CC=CC=C12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |